molecular formula C8H7BrN2O3 B057784 2-Acetamido-5-bromoisonicotinic acid CAS No. 871269-03-3

2-Acetamido-5-bromoisonicotinic acid

Cat. No.: B057784
CAS No.: 871269-03-3
M. Wt: 259.06 g/mol
InChI Key: CLUSCTBEWDBHAY-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromoisonicotinic acid is a chemical compound with the molecular formula C8H7BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetamido group and a bromine atom attached to an isonicotinic acid core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-bromoisonicotinic acid typically involves the bromination of isonicotinic acid derivatives followed by acetylation. One common method includes the reaction of 5-bromoisonicotinic acid with acetic anhydride in the presence of a catalyst such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-bromoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isonicotinic acid derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

2-Acetamido-5-bromoisonicotinic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromoisonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-bromopyridine-4-carboxylic acid
  • 2-Acetamido-5-bromo-4-pyridinecarboxylic acid
  • 2-Acetylamino-5-bromoisonicotinic acid

Uniqueness

2-Acetamido-5-bromoisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-acetamido-5-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSCTBEWDBHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428414
Record name 2-Acetamido-5-bromoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-03-3
Record name 2-Acetamido-5-bromoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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